2-chloro-N-[(3-methylphenyl)methyl]acetamide
Overview
Description
“2-chloro-N-[(3-methylphenyl)methyl]acetamide” is an aromatic amide . The conformation of the N-H bond in the structure of this compound is syn to the meta-methyl group . The geometric parameters of this compound are similar to those of 2-chloro-N-(4-methylphenyl)acetamide, 2-chloro-N-(3-nitrophenyl)acetamide, and other acetanilides .
Molecular Structure Analysis
The asymmetric unit of the title compound contains two molecules . Dual intermolecular N-H⋯O hydrogen bonds link the molecules in the direction of the a axis . The geometric parameters of this compound are similar to those of 2-chloro-N-(4-methylphenyl)acetamide, 2-chloro-N-(3-nitrophenyl)acetamide, and other acetanilides .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 183.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Molecular Structure and Conformation
Research on the molecular structure of 2-chloro-N-[(3-methylphenyl)methyl]acetamide revealed its conformational properties. The N—H bond in its structure is syn to the meta-methyl group, which contrasts with the anti-conformation observed in related compounds. This was demonstrated through studies on its geometric parameters and molecular interactions (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).
Comparative Metabolism
Studies have been conducted on the metabolism of chloroacetamide herbicides, including compounds similar to this compound, in human and rat liver microsomes. These studies shed light on the metabolic pathways and the role of cytochrome P450 isoforms in this process (Coleman, Linderman, Hodgson, & Rose, 2000).
Environmental Impact
Research into the environmental impact of related chloroacetamide herbicides, including their presence in the hydrologic system and soil, provides insights into the potential environmental behavior of this compound. Such studies are crucial for understanding the environmental fate of these compounds (Kolpin, Nations, Goolsby, & Thurman, 1996).
Biochemical Mechanisms
Further studies have explored the biochemical mechanisms involved in the metabolism and action of chloroacetamide herbicides. This includes the investigation of the cytochrome P450 system in specific microorganisms and their role in biodegradation, which could be relevant for understanding the biochemical interactions of this compound (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).
Properties
IUPAC Name |
2-chloro-N-[(3-methylphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8-3-2-4-9(5-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHHHNXLZEYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257197 | |
Record name | 2-Chloro-N-[(3-methylphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78710-37-9 | |
Record name | 2-Chloro-N-[(3-methylphenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78710-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[(3-methylphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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